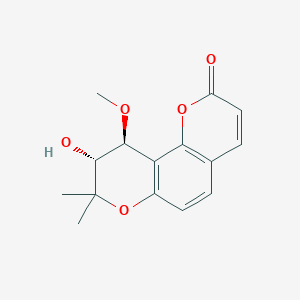

trans-Methylkhellactone

Overview

Description

Sugammadex sodium, marketed under the brand name Bridion, is a modified gamma-cyclodextrin used primarily for the reversal of neuromuscular blockade induced by rocuronium bromide and vecuronium bromide during surgery . It is the first selective relaxant binding agent (SRBA) and has revolutionized the field of anesthesia by providing a rapid and effective means to reverse muscle relaxation .

Mechanism of Action

Target of Action

Trans-Methylkhellactone is a derivative of khellactone . Khellactone derivatives have been widely studied due to their diverse biological properties, including anti-hypertensive and anti-HIV effects . .

Mode of Action

It is known that khellactone derivatives, including this compound, can reverse p-glycoprotein (p-gp) mediated multidrug resistance . This suggests that this compound may interact with P-gp, a protein that pumps foreign substances out of cells, and inhibit its function, thereby increasing the effectiveness of other drugs.

Biochemical Pathways

Khellactone derivatives have been shown to have anti-hypertensive and anti-hiv effects , suggesting that they may affect pathways related to blood pressure regulation and viral replication.

Pharmacokinetics

It is known that khellactone derivatives undergo extensive metabolism, resulting in poor oral bioavailability . The primary metabolic pathways for these compounds include hydrolysis, oxidation, acyl migration, and glucuronidation . These metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A (CPY3A), and UDP-glucuronosyltransferases (UGTs) .

Result of Action

Given its potential anti-hypertensive and anti-hiv effects , it may lead to a decrease in blood pressure and a reduction in viral load in HIV-infected individuals.

Action Environment

It is known that the metabolic profiles of khellactone derivatives are influenced by factors such as polarity, the acyl groups substituted at certain positions, and the configuration of certain moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sugammadex sodium involves several key steps:

Reaction of gamma-cyclodextrin with iodine and triphenylphosphine: This reaction occurs in an organic solvent to produce 6-per-deoxy-6-iodo-gamma-cyclodextrin.

Addition of sodium methoxide and acetone: This step results in the formation of the intermediate product, which is then purified by recrystallization.

Reaction with 3-mercaptopropionic acid: The intermediate is reacted with 3-mercaptopropionic acid in a basic medium, such as sodium hydride, to produce the crude sugammadex sodium.

Purification: The crude product is purified through adsorbents and recrystallization.

Industrial Production Methods

Industrial production methods for sugammadex sodium involve similar steps but on a larger scale. The process includes:

Use of organic solvents like dimethylformamide (DMF): This solvent is used in various steps of the synthesis.

Recrystallization and purification: These steps are crucial to obtain high-purity sugammadex sodium.

Chemical Reactions Analysis

Types of Reactions

Sugammadex sodium undergoes several types of chemical reactions:

Encapsulation: It forms tight water-soluble complexes with steroidal neuromuscular blocking drugs.

Oxidation and Reduction: The compound is sensitive to oxidative stress and can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Iodine and triphenylphosphine: Used in the initial step of the synthesis.

Sodium methoxide and acetone: Used to form the intermediate product.

3-mercaptopropionic acid and sodium hydride: Used in the final step to produce sugammadex sodium.

Major Products Formed

The major product formed from these reactions is sugammadex sodium, which is a highly purified compound used in medical applications .

Scientific Research Applications

Sugammadex sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cyclodextrin chemistry and encapsulation processes.

Biology: It is used in research related to neuromuscular blocking agents and their reversal.

Industry: It is used in the pharmaceutical industry for the production of anesthesia reversal agents.

Comparison with Similar Compounds

Similar Compounds

Neostigmine: Another drug used for reversing neuromuscular blockade, but it works by inhibiting acetylcholinesterase.

Edrophonium: Similar to neostigmine, it inhibits acetylcholinesterase to reverse neuromuscular blockade.

Uniqueness of Sugammadex Sodium

Sugammadex sodium is unique because it directly encapsulates and inactivates neuromuscular blocking agents, providing a faster and more effective reversal compared to other compounds like neostigmine and edrophonium, which work indirectly by inhibiting acetylcholinesterase .

Biological Activity

trans-Methylkhellactone, a coumarin derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it features a pyranocoumarin framework that is crucial for its interaction with various biological targets.

Biological Activities

The biological activities of this compound have been extensively studied. Below is a summary of its key activities:

Metabolic Pathways

The metabolism of this compound involves extensive biotransformation processes that influence its bioavailability and pharmacokinetics. Studies indicate that this compound undergoes rapid metabolism in the liver, primarily through phase I and phase II reactions, leading to various metabolites with distinct biological activities.

- Phase I Metabolism: Hydroxylation and oxidation reactions facilitated by cytochrome P450 enzymes.

- Phase II Metabolism: Glucuronidation and sulfation, enhancing water solubility for excretion.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Effects in Osteosarcoma Cells:

- Antioxidant Activity Assessment:

- Antimicrobial Efficacy:

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound reveals low bioavailability due to rapid metabolism. Key pharmacokinetic parameters include:

- Half-life: Less than 30 minutes in human liver microsomes.

- Clearance: High intrinsic clearance rates (>0.20 mL/min/mg) suggest extensive first-pass metabolism.

- Volume of Distribution (Vd): Indicates significant tissue distribution.

Properties

IUPAC Name |

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.